Daclatasvir RRRR Isomer-d3
CAS No.:
Cat. No.: VC0204810
Molecular Formula: C₄₀H₄₇D₃N₈O₆
Molecular Weight: 741.89
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₀H₄₇D₃N₈O₆ |
|---|---|
| Molecular Weight | 741.89 |
Introduction
Chemical Identity and Structure
Daclatasvir RRRR Isomer-d3 is a trideuterated analog of daclatasvir with specific stereochemistry. The compound is characterized by four chiral centers in the R configuration, as indicated by the "RRRR" designation, differentiating it from other stereoisomers of daclatasvir.
| Property | Value |
|---|---|
| Chemical Name | Daclatasvir RRRR Isomer-d3 |
| CAS Number | 1417333-58-4 |
| Molecular Formula | C₄₀H₄₇D₃N₈O₆ |
| Molecular Weight | 741.894 g/mol |
| IUPAC Name | Trideuteriomethyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
The compound contains a biphenyl core with two imidazole rings, two pyrrolidine groups, and carbamate functionalities. The deuterium labeling occurs specifically in the methoxy group, where three hydrogen atoms are replaced with deuterium atoms .
Significance of Deuterium Labeling
The "d3" designation indicates the incorporation of three deuterium atoms (²H) in place of hydrogen atoms in the molecule. This strategic deuteration offers several advantages:
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Mass Spectrometry Detection: The +3 Da mass shift allows clear differentiation from non-deuterated daclatasvir in analytical methods
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Metabolic Stability: Deuterium substitution may potentially alter metabolic rates due to the kinetic isotope effect
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Internal Standard Applications: Serves as an ideal internal standard for quantitative bioanalytical methods
These properties make Daclatasvir RRRR Isomer-d3 particularly valuable in pharmaceutical research contexts where precise tracking and quantification of the parent drug are required.
Stereochemical Significance
The "RRRR" configuration is notable because stereochemistry significantly impacts the biological activity of daclatasvir. During the development of daclatasvir, researchers observed that:
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Genotype 1b (GT-1b) HCV was relatively tolerant of stereochemical variations
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Genotype 1a (GT-1a) inhibitory activity was much more sensitive to stereochemical configuration
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The specific stereochemistry at each chiral center profoundly affected binding affinity to the NS5A protein
Research Applications
Daclatasvir RRRR Isomer-d3 is primarily used in scientific research applications rather than therapeutic contexts. Its applications include:
Analytical Reference Standard
As a deuterated analog, it serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying daclatasvir in biological samples. The mass difference allows clear differentiation between the analyte and internal standard without altering chromatographic behavior significantly.
Pharmacokinetic Studies
The deuterium labeling enables researchers to track the metabolism and disposition of daclatasvir in biological systems. This is particularly valuable for:
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Absorption, distribution, metabolism, and excretion (ADME) studies
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Drug-drug interaction investigations
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Bioequivalence studies
Structure-Activity Relationship Studies
The specific RRRR stereochemistry provides valuable insights into how three-dimensional configuration affects binding to the NS5A protein of HCV. This contributes to the broader understanding of structure-activity relationships for NS5A inhibitors .
Comparative Analysis with Clinical Daclatasvir
The clinically used daclatasvir differs from the RRRR isomer in its stereochemical configuration. The therapeutic form has demonstrated:
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Pan-genotypic Activity: Effectiveness against multiple HCV genotypes
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High Potency: EC₅₀ values in the picomolar to low nanomolar range
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Drug Interaction Profile: Interactions with CYP3A4 inhibitors and inducers requiring dose adjustments
| Property | Clinical Daclatasvir | Daclatasvir RRRR Isomer-d3 |
|---|---|---|
| Primary Use | Therapeutic (HCV treatment) | Research and analytical |
| Stereochemistry | Different configuration | RRRR configuration |
| Deuteration | None | Three deuterium atoms |
| Typical Dosage | 60 mg once daily | Not used therapeutically |
| Regulatory Status | FDA/EMA approved | Research compound only |
The therapeutic daclatasvir has been extensively studied in clinical trials, with the ALLY series demonstrating its efficacy in various patient populations, including those with advanced liver disease and HCV/HIV coinfection .
| Specification | Value |
|---|---|
| Purity | ≥98% (analytical grade) |
| Form | Solid powder |
| Storage Conditions | -20°C, protected from light |
| Price Range | €9,000-10,000 per 100mg (as of 2023) |
| Shipping Restrictions | Research purposes only |
The high cost reflects the specialized nature of the compound and the complexity of its synthesis with specific deuteration and stereochemical control .
Future Research Directions
Current and potential future research applications for Daclatasvir RRRR Isomer-d3 include:
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Expanded Bioanalytical Applications: Development of more sensitive assays for measuring daclatasvir and its metabolites
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Metabolic Studies: Investigation of stereochemistry's impact on metabolic pathways
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Cross-Reactivity Investigations: Testing against other viruses beyond HCV
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COVID-19 Related Research: Some studies have investigated repurposing daclatasvir for potential activity against SARS-CoV-2, where the deuterated analog could provide valuable research insights
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